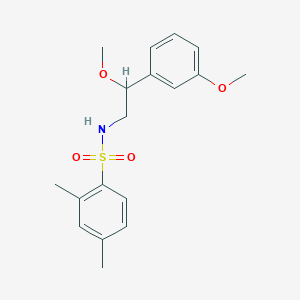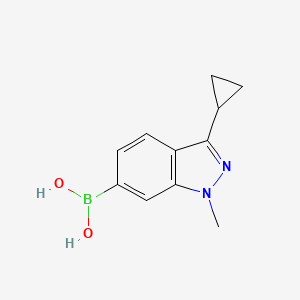
2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. It also has a carboxamide group (-CONH2), an ethyl group (-CH2CH3), and a phenyl group (a six-membered carbon ring, -C6H5). The presence of a bromine atom on the phenyl ring indicates that it is a bromophenyl group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The tetrazole ring is known to participate in various chemical reactions, often acting as a bioisostere for the carboxylate group. The bromine atom on the phenyl ring could potentially be involved in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all affect properties like solubility, melting point, and reactivity .
Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
The synthesis and application of bromophenyl and related tetrazole compounds have been demonstrated in the creation of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and material science. For instance, the use of bromophenyl derivatives in cyclisation reactions onto azoles facilitates the synthesis of tri- and tetra-cyclic heterocycles, highlighting the role of such compounds in the development of new chemical entities with potential biological activities (Allin et al., 2005).
Antiprotozoal Agents Development
The structural motifs similar to 2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide have been explored for their potential in creating antiprotozoal agents. Derivatives of related compounds have shown strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause African sleeping sickness and malaria, respectively (Ismail et al., 2004).
Anticancer and Anti-inflammatory Research
Pyrazolopyrimidine derivatives, structurally related to the compound , have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Such research underscores the importance of bromophenyl and tetrazole derivatives in developing potential therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Activity
Research into bromophenyl and tetrazole compounds has also extended into antimicrobial applications. For instance, the synthesis of compounds with bromophenyl groups has led to the discovery of new agents with potential activity against drug-resistant bacteria, showcasing the relevance of such structural motifs in addressing current challenges in antimicrobial resistance (Siddiqa et al., 2022).
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s possible that this compound could influence a variety of pathways, depending on its targets . The downstream effects of these changes could include alterations in cell signaling, gene expression, or metabolic processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
Depending on its targets and mode of action, this compound could have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets .
It’s important to note that this information is based on the current understanding and may change as more research is conducted .
Future Directions
The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further studied for potential pharmaceutical applications. Alternatively, if it has interesting chemical reactivity, it could be investigated for use in synthetic chemistry .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-ethyl-N-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-2-21(13-6-4-3-5-7-13)16(23)15-18-20-22(19-15)14-10-8-12(17)9-11-14/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKFBTIAGNSGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide](/img/structure/B2578550.png)
![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine](/img/structure/B2578551.png)
![4-ethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2578553.png)

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2578555.png)
![2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide](/img/structure/B2578560.png)
![Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2578562.png)
![1-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2578564.png)


![Tert-butyl 1-methyl-3-[(prop-2-enoylamino)methyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2578569.png)


